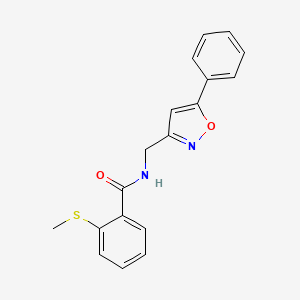

2-(甲硫基)-N-((5-苯基异恶唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, paper describes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. This method is solvent-free and efficient, indicating that similar techniques could potentially be applied to the synthesis of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the X-ray structure characterization of antipyrine derivatives, which are structurally related to benzamides. The study includes Hirshfeld surface analysis and DFT calculations, which are important tools for understanding intermolecular interactions and molecular stability. These methods could be used to analyze the molecular structure of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that modify their structure and biological properties. While the papers do not specifically discuss the chemical reactions of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide," they do provide insights into the reactivity of similar compounds. For example, paper describes the condensation and cyclocondensation reactions of 2-hydroxy benzoic acid derivatives, which could be relevant to the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their application as drugs. Paper explores the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which is influenced by their physical properties and non-covalent interactions. These properties are also likely to be important for "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide" and can be studied using similar approaches.

科学研究应用

抗病毒应用

一项研究描述了新型苯甲酰胺类 5-氨基吡唑及其衍生物的合成,显示出显着的抗禽流感病毒活性。这些化合物,包括一些与 2-(甲硫基)-N-((5-苯基异恶唑-3-基)甲基)苯甲酰胺在结构上相关的化合物,被发现对甲型流感病毒的 H5N1 亚型具有显着的抗病毒活性,突出了它们作为抗病毒剂的潜力 (Hebishy, Salama, & Elgemeie, 2020)。

抗癌应用

另一项研究重点关注 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计、合成和抗癌活性评估。这些化合物对各种癌细胞系表现出中等到极好的抗癌活性,表明苯甲酰胺衍生物在抗癌治疗中的潜力 (Ravinaik et al., 2021)。

光物理性质

对受 ESIPT 启发的 2-取代苯并咪唑、苯并恶唑和苯并噻唑荧光衍生物(包括具有与 2-(甲硫基)-N-((5-苯基异恶唑-3-基)甲基)苯甲酰胺相似的官能团的化合物)的合成和光物理特性研究揭示了它们在荧光材料中的应用潜力。这些化合物由于其激发态分子内质子转移 (ESIPT) 途径而表现出用于光学材料和传感器的有希望的特性,从而导致双发射特性 (Padalkar et al., 2011)。

属性

IUPAC Name |

2-methylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-23-17-10-6-5-9-15(17)18(21)19-12-14-11-16(22-20-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEGFMMCYFSIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)